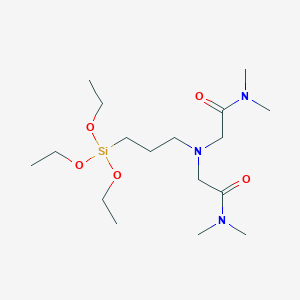
2,2'-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) is a complex organosilicon compound. It is characterized by the presence of both silane and amide functional groups, making it a versatile molecule in various chemical applications. The compound is known for its ability to form stable bonds with both organic and inorganic materials, which makes it useful in a wide range of scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) typically involves the reaction of 3-(triethoxysilyl)propylamine with N,N-dimethylacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction Setup: The reactants are mixed in a suitable solvent, such as ethanol or toluene.
Reaction Conditions: The mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours.
Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification methods. The use of automated systems and continuous flow reactors can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced analytical techniques to monitor the reaction progress and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) can undergo various chemical reactions, including:
Hydrolysis: The silane group can react with water to form silanols, which can further condense to form siloxane bonds.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the dimethylacetamide moieties can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Substitution: Various nucleophiles, such as amines or alcohols, under mild to moderate temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: New amide derivatives with different substituents.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the reagents used.
Applications De Recherche Scientifique
2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials and nanocomposites.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mécanisme D'action
The mechanism of action of 2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) involves its ability to form stable covalent bonds with various substrates. The silane group can react with hydroxyl groups on surfaces to form siloxane bonds, while the amide groups can interact with other functional groups through hydrogen bonding or van der Waals forces. These interactions contribute to the compound’s effectiveness as a coupling agent and its versatility in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the dimethylacetamide groups.
N,N-Dimethylacetamide: Contains the amide functionality but lacks the silane group.
Bis(2-hydroxyethyl)-3-aminopropyltriethoxysilane: Another organosilicon compound with different functional groups.
Uniqueness
2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) is unique due to the presence of both silane and amide groups, which allows it to interact with a wide range of materials. This dual functionality makes it particularly useful in applications requiring strong adhesion and compatibility between different types of materials.
Propriétés
Formule moléculaire |
C17H37N3O5Si |
|---|---|
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
2-[[2-(dimethylamino)-2-oxoethyl]-(3-triethoxysilylpropyl)amino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H37N3O5Si/c1-8-23-26(24-9-2,25-10-3)13-11-12-20(14-16(21)18(4)5)15-17(22)19(6)7/h8-15H2,1-7H3 |
Clé InChI |
GZYVJFNALURESJ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCN(CC(=O)N(C)C)CC(=O)N(C)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12831800.png)
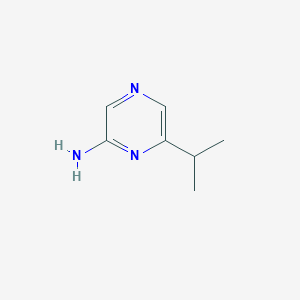

![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide](/img/structure/B12831819.png)

![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B12831839.png)

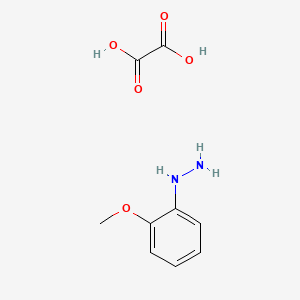
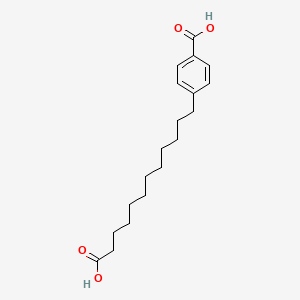

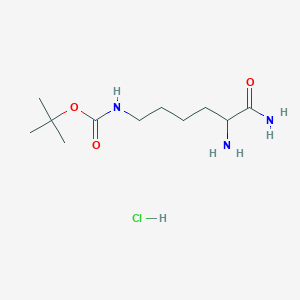
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B12831874.png)


